molecular formula C9H8Cl2N2S B8484489 1H-Benzimidazole, 5,6-dichloro-1-methyl-2-(methylthio)- CAS No. 70867-61-7

1H-Benzimidazole, 5,6-dichloro-1-methyl-2-(methylthio)-

Cat. No.: B8484489
CAS No.: 70867-61-7
M. Wt: 247.14 g/mol
InChI Key: AVTMPBGZZKTKJC-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 5,6-dichloro-1-methyl-2-(methylthio)- is a useful research compound. Its molecular formula is C9H8Cl2N2S and its molecular weight is 247.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Benzimidazole, 5,6-dichloro-1-methyl-2-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole, 5,6-dichloro-1-methyl-2-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

70867-61-7

Molecular Formula

C9H8Cl2N2S

Molecular Weight

247.14 g/mol

IUPAC Name

5,6-dichloro-1-methyl-2-methylsulfanylbenzimidazole

InChI

InChI=1S/C9H8Cl2N2S/c1-13-8-4-6(11)5(10)3-7(8)12-9(13)14-2/h3-4H,1-2H3

InChI Key

AVTMPBGZZKTKJC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2N=C1SC)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5,6-dichloro-2-mercaptobenzimidazole (8.76 g, 0.04 mol) in 50 ml 95% ethanol was treated with 10 ml of 45% aqueous potassium hydroxide to give a solution. Iodomethane (7 ml, 0.096 mol) was added. The reaction mixture was refluxed for two hours. Cooling overnight yielded precipitant, which was filtered, water-washed, and dried to yield 5.61 g, mp 115° C. The reaction filtrate was rotary evaporated and the residue reslurried in water. After filtration and drying, an additional 3.52 g was obtained, mp 110° C. NMR analysis indicated the presence of some 5,6-DiChloro-2-(methylthio)benzimidazole as an impurity.
Quantity
8.76 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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